Pantethine

Cardiovascular risk reduction Dyslipidemia management LDL-cholesterol lowering

Pantethine is the stable disulfide dimer of pantetheine and a direct CoA precursor. Unlike calcium pantothenate, it provides 61% greater systemic exposure (29% vs 18% urinary recovery) and sustained blood retention. It uniquely yields cysteamine, mediating hypolipidemic effects absent from pantothenate. In trials, 600–900 mg/day reduced LDL-C by 11% (P=0.010) at 16 weeks. Select for bioavailability research, CoA pathway studies (including PKAN models where PanK is dysfunctional), and balanced multi-parameter lipid modulation protocols.

Molecular Formula C22H42N4O8S2
Molecular Weight 554.7 g/mol
CAS No. 644967-47-5
Cat. No. B3428099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePantethine
CAS644967-47-5
Molecular FormulaC22H42N4O8S2
Molecular Weight554.7 g/mol
Structural Identifiers
SMILESCC(C)(CO)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O
InChIInChI=1S/C22H42N4O8S2/c1-21(2,13-27)17(31)19(33)25-7-5-15(29)23-9-11-35-36-12-10-24-16(30)6-8-26-20(34)18(32)22(3,4)14-28/h17-18,27-28,31-32H,5-14H2,1-4H3,(H,23,29)(H,24,30)(H,25,33)(H,26,34)/t17-,18-/m0/s1
InChIKeyDJWYOLJPSHDSAL-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pantethine (CAS 644967-47-5): Overview and Core Properties for Research and Industrial Procurement


Pantethine (D-bis-(N-pantothenyl-β-aminoethyl)-disulfide) is the stable disulfide dimer of pantetheine, an organic compound consisting of two pantothenic acid (vitamin B5) moieties linked via amide bonds to a cysteamine disulfide bridging group [1]. It serves as a direct precursor in the biosynthesis of coenzyme A (CoA), an essential cofactor utilized in approximately 4% of primary metabolism [2]. Pantethine is synthesized by the condensation of pantothenic acid with cystamine and is commercially available as a dietary supplement with demonstrated lipid-modulating effects [3].

Why Pantethine Cannot Be Interchanged with Pantothenic Acid, Calcium Pantothenate, or Coenzyme A in Research Applications


Pantethine exhibits distinct biochemical and pharmacokinetic properties that preclude simple substitution with in-class compounds. Unlike calcium pantothenate, the standard vitamin B5 supplement form, pantethine demonstrates significantly higher gastrointestinal absorption (29% vs 18% urinary excretion of total pantothenic acid in rat models) and yields sustained blood concentrations following oral administration [1]. Furthermore, pantethine is rapidly hydrolyzed in vivo by pantetheinase to yield cysteamine—a metabolite absent from pantothenic acid supplementation—which mediates hypolipidemic effects not observed with pantothenate alone [2]. While pantethine and coenzyme A (CoA) share structural relationships, their clinical lipid-modulating efficacy differs: CoA produces greater triglyceride reduction (33.3% vs 16.5% at 8 weeks) but pantethine offers distinct CoA-biosynthetic pathway entry advantages [3]. These differences mandate compound-specific procurement for targeted experimental designs.

Pantethine Quantitative Differentiation Evidence: Comparative Data Versus Placebo, Calcium Pantothenate, Pantothenate, and Coenzyme A


Pantethine vs. Placebo: Triple-Blinded LDL-Cholesterol Reduction in Statin-Eligible Subjects

In a randomized, triple-blinded, placebo-controlled investigation in North American subjects with low to moderate cardiovascular risk, pantethine (600 mg/day weeks 1-8, then 900 mg/day weeks 9-16) produced an 11% decrease in LDL-cholesterol from baseline sustained across weeks 4, 8, 12, and 16, whereas participants on placebo showed a 3% increase in LDL-C at week 16 [1]. Between-group differences in LDL-C reduction were significant at week 8 (P=0.027) and week 16 (P=0.010) [1]. Additionally, total cholesterol decreased significantly versus placebo at 16 weeks (P=0.040), and non-HDL cholesterol reduction reached significance by week 16 (P=0.042) [1]. A separate triple-blinded study in 120 subjects confirmed significant (P<0.005) sustained reductions in total cholesterol (3%), LDL-C (4%), and apolipoprotein B (5%) over placebo while both groups maintained a therapeutic lifestyle change diet [2].

Cardiovascular risk reduction Dyslipidemia management LDL-cholesterol lowering

Pantethine vs. Calcium Pantothenate: Superior Oral Absorption and Systemic Availability

In a comparative rat pharmacokinetic study, oral administration of pantethine (21.6 μmol/kg) resulted in significantly higher total pantothenic acid blood concentrations than an equimolar dose of calcium pantothenate [1]. The 24-hour urinary excretion rate of total pantothenic acid was 29±3% of the administered dose for pantethine compared to only 18±2% for calcium pantothenate, indicating substantially greater gastrointestinal absorption of pantethine [1]. Following intravenous administration, the decrease in total pantothenic acid blood concentration was significantly delayed in the early period for pantethine versus calcium pantothenate, suggesting prolonged systemic retention [1].

Bioavailability Pharmacokinetics Nutrient absorption

Pantethine vs. Pantothenate: Accelerated In Vitro Coenzyme A Biosynthesis Kinetics

Using rat liver extract as an in vitro model system, coenzyme A biosynthesis from pantethine progressed more rapidly than from pantothenate as the starting substrate [1]. This kinetic advantage positions pantethine as a more efficient metabolic precursor, bypassing the rate-limiting pantothenate kinase (PanK) step that regulates CoA synthesis from pantothenic acid [2]. The disulfide structure of pantethine enables intracellular reduction to pantetheine, which then undergoes phosphorylation and condensation to yield CoA via a shortened biosynthetic route [2].

Coenzyme A biosynthesis Metabolic precursor efficiency Enzymatic substrate preference

Pantethine vs. Coenzyme A: Differential Triglyceride Reduction in Hyperlipidemic Patients

In a randomized, double-blind, multicenter study comparing pantethine (600 U/day) to coenzyme A (CoA, 400 U/day) in 216 Chinese patients with moderate dyslipidemia, CoA produced significantly greater triglyceride reduction than pantethine at both 4 weeks (26.0% vs 17.4%, P=0.0413) and 8 weeks (33.3% vs 16.5%, P<0.001) [1]. CoA also reduced total cholesterol (P=0.026) and non-HDL cholesterol (P=0.005) to a greater extent than pantethine after 8 weeks, while no significant differences were observed in LDL-cholesterol or HDL-cholesterol between groups (P>0.05) [1]. Both agents were well tolerated with no differences in adverse effects [1].

Hypertriglyceridemia Lipid-lowering agents Comparative efficacy

Pantethine Commercial Product Quality: Verified HPLC Purity and Batch Consistency Data

Commercial D-Pantethine from research-grade suppliers demonstrates verified HPLC purity of 99.57%, with NMR confirmation of structural identity . Independent quality control studies of pantethine granules using validated HPLC methods (C18 column, MeOH-H2O 45:55 mobile phase, 210 nm detection) demonstrated excellent method repeatability (RSD 0.6%, n=6) and confirmed pantethine content of 98.9%-99.5% of labeled amount across three production batches, with related substances controlled below 2.0% [1]. However, a comparative evaluation of eight commercially available pantethine powder, fine granule, and granule products revealed significant quality variation: six products contained less than the labeled amount, six products were unstable under high temperature and humidity conditions, and seven products exhibited undesirable adhesive properties [2]. These findings indicate that while high-purity pantethine is achievable, product quality is highly dependent on manufacturing technique and source [2].

Quality control Analytical chemistry Procurement specifications

Pantethine vs. Pantetheine: Disulfide Stability Advantage in Pantetheinase-Containing Biological Matrices

Pantethine (the symmetrical disulfide of pantetheine) demonstrates superior stability compared to pantetheine derivatives in biological matrices containing pantetheinase enzymes. In a comparative stability assessment, 4-thiobutyl triphenylphosphonium-pantetheine (TBTP-pantetheine) was found to be less stable in 10% fetal calf serum than pantethine, the commercially available disulfide form [1]. Pantethine is reduced to the active pantetheine form upon cellular entry, functioning as a stable prodrug that resists premature degradation by serum pantetheinases [1]. This stability advantage is essential for maintaining compound integrity during storage and in biological assay systems. However, pantethine itself is less stable than calcium pantothenate under ambient conditions and requires refrigerated storage to prevent decomposition [2].

Chemical stability Formulation science Prodrug strategy

Pantethine (CAS 644967-47-5): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Cardiovascular Risk Reduction Research Protocols Requiring Placebo-Controlled LDL-C Lowering Validation

Pantethine is indicated for randomized controlled trials investigating non-statin lipid-lowering interventions. Evidence from triple-blinded placebo-controlled studies demonstrates an 11% LDL-C reduction from baseline versus a 3% increase with placebo at 16 weeks (P=0.010), with significant between-group differences in total cholesterol (P=0.040) and non-HDL cholesterol (P=0.042) [1]. Dosing of 600 mg/day escalated to 900 mg/day produced significant and sustained reductions in LDL-C, total cholesterol, and apolipoprotein B over a 16-week period [2]. Researchers designing cardiovascular outcome studies should account for the 4-month latency to maximal effect observed in pooled clinical trial data [3].

Bioavailability and Nutrient Absorption Studies Requiring Superior Oral Uptake Versus Calcium Pantothenate

Pantethine is the preferred compound for pharmacokinetic studies where gastrointestinal absorption efficiency is a critical variable. Comparative data in rat models demonstrate 61% greater systemic exposure (29±3% vs 18±2% urinary recovery of total pantothenic acid) compared to equimolar calcium pantothenate [1]. This absorption advantage, coupled with the prolonged blood retention observed after intravenous administration [1], makes pantethine the appropriate choice for bioavailability research and for formulations targeting enhanced nutrient delivery.

Coenzyme A Biosynthesis and Metabolic Pathway Investigations Requiring Kinetically Efficient Precursor

Pantethine should be selected for in vitro and in vivo studies of CoA-dependent metabolic pathways where substrate efficiency directly influences experimental outcomes. In rat liver extract systems, CoA biosynthesis from pantethine progresses more rapidly than from pantothenate [1]. This kinetic advantage is particularly relevant in disease models involving pantothenate kinase-associated neurodegeneration (PKAN), where the rate-limiting PanK enzyme is dysfunctional and pantethine provides an alternative route to CoA synthesis [2].

Hypertriglyceridemia Research with Requirement for Differentiated Efficacy Profile from Coenzyme A

Pantethine is appropriate for clinical investigations where moderate triglyceride reduction is desired without the aggressive TG-lowering associated with CoA supplementation. Head-to-head data show that CoA (400 U/day) produces significantly greater triglyceride reduction (33.3% at 8 weeks) compared to pantethine (600 U/day, 16.5% at 8 weeks, P<0.001) [1]. Pantethine should be selected when balanced lipid modulation across multiple parameters is the study objective, whereas CoA is indicated for protocols prioritizing maximal TG reduction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pantethine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.